molecular formula C18H23N3O2 B13690917 (R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one

(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one

Cat. No.: B13690917
M. Wt: 313.4 g/mol
InChI Key: XUKROCVZGZNGSI-UHFFFAOYSA-N
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Description

®-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a pyridazinone core and a pyrrolidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyridazinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the phenyl ring or the pyridazinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl or pyridazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, ®-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for pharmaceutical development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one: The enantiomer of the compound, which may exhibit different biological activity.

    6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one: The racemic mixture, which contains both enantiomers.

    Other pyridazinone derivatives: Compounds with similar core structures but different substituents, which may have varying properties and applications.

Uniqueness

®-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one is unique due to its specific stereochemistry and the presence of the pyrrolidinyl group. This combination of features can result in distinct biological activity and chemical reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22)

InChI Key

XUKROCVZGZNGSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3

Origin of Product

United States

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